molecular formula C7H10O5 B1230552 3-Oxopimelic acid CAS No. 1608-78-2

3-Oxopimelic acid

Cat. No. B1230552
CAS RN: 1608-78-2
M. Wt: 174.15 g/mol
InChI Key: IYNRULSFFKEOLT-UHFFFAOYSA-N
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Description

3-oxopimelic acid is an oxo dicarboxylic acid consisting of pimelic acid having a single oxo group at the 3-position. It derives from a pimelic acid.

Scientific Research Applications

Polymorphism and Solid-State Transformations

3-Oxopimelic acid, particularly in its 4-oxo form, demonstrates notable polymorphism and solid-state transformations. In a study by (Halasz et al., 2011), two polymorphic forms of 4-oxopimelic acid cocrystal with 4,4′-bipyridine were isolated, showcasing different hydrogen-bonded chain formations and packing arrangements. This research underlines the potential for solid-state synthesis and interconversion in applications like material science.

Atmospheric Chemistry and Cloud Condensation

In atmospheric chemistry, oxo-acids including 4-oxopimelic acid play a significant role. (Frosch et al., 2010) investigated the thermodynamic properties of oxo-acids, including 4-oxopimelic acid, in relation to cloud condensation nuclei activity. The study highlighted how the presence of an oxo functional group affects vapor pressure and cloud condensation processes.

Detoxification Chemistry

Oximes, a class that includes compounds related to 3-oxopimelic acid, are crucial in detoxification, especially against organophosphorus-containing nerve agents and pesticides. Research by (Singh et al., 2015) emphasized the role of oximes in detoxification reactions. This finding is vital in understanding the broader applications of these compounds in environmental and health-related fields.

Catalysis and Organic Synthesis

In the realm of organic synthesis, 3-oxopimelic acid derivatives have been explored for their catalytic properties. For instance, (Zhu et al., 2016) described the catalytic decarboxylation of aliphatic carboxylic acids to oxime ethers using oxime derivatives. This process is significant for synthesizing and modifying biologically active compounds.

Cloud Droplet Activation

The role of oxo-acids in cloud droplet activation has been a subject of study in environmental science. (Crahan et al., 2004) explored the production of oxalic acid in the marine atmosphere, providing insights into the formation processes and environmental impact of such compounds.

properties

CAS RN

1608-78-2

Product Name

3-Oxopimelic acid

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3-oxoheptanedioic acid

InChI

InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12)

InChI Key

IYNRULSFFKEOLT-UHFFFAOYSA-N

SMILES

C(CC(=O)CC(=O)O)CC(=O)O

Canonical SMILES

C(CC(=O)CC(=O)O)CC(=O)O

Other CAS RN

1608-78-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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